Clinical Antiarrhythmic Efficacy: Intraindividual Dose Comparison of Detajmium Bitartrate Versus Ajmaline in Ventricular Extrasystoles
In a prospective clinical study of 31 inpatients with sustained ventricular extrasystoles, 14 patients underwent an intraindividual crossover comparison between oral detajmium bitartrate (Tachmalcor) and oral ajmaline (Tachmalin) [1]. Detajmium bitartrate demonstrated statistically significant greater antiarrhythmic efficacy than ajmaline, achieving superior rhythm stabilization at half the comparative dose [1]. Long-term ambulatory treatment in 9 patients confirmed that daily maintenance doses of 75–100 mg detajmium bitartrate provided fully effective therapeutic rhythm control [1]. The study reported very good subjective tolerability with only minor, transient effects on heart rate and blood pressure at treatment initiation [1].
| Evidence Dimension | Antiarrhythmic efficacy in ventricular extrasystoles (intraindividual cross-over design) |
|---|---|
| Target Compound Data | Detajmium bitartrate: significantly more effective antiarrhythmically at half the dose of ajmaline; effective long-term maintenance dose 75–100 mg/day oral |
| Comparator Or Baseline | Ajmaline (Tachmalin): required double the dose of detajmium bitartrate to achieve inferior antiarrhythmic effect |
| Quantified Difference | Approximately 2-fold greater potency (efficacy at ~50% of ajmaline dose); statistical significance achieved (exact p-value not reported in abstract) |
| Conditions | 31 inpatients (12 female, 19 male, aged 17–77) with ventricular permanent extrasystoles; 45 oral rhythmisation experiments; intraindividual crossover in n=14; clinical setting, oral administration |
Why This Matters
For procurement, this provides direct clinical evidence that detajmium bitartrate cannot be replaced by ajmaline on a mg-per-mg basis—the quaternary derivative is approximately twice as potent orally, meaning dose-equivalent substitution would result in either underdosing (if switching from detajmium to ajmaline) or overdosing (if switching from ajmaline to detajmium).
- [1] Wruck C, Hofmann H, Förster W. Oral treatment of continuous ventricular extrasystole with detajmiumbitartrate (Tachmalcor)--clinical studies on effectiveness and dose-time-effect relations including intraindividual therapy comparisons with ajmaline (Tachmalin). Z Gesamte Inn Med. 1982;37(16):519-525. View Source
